5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with chloromethyl, methyl, and trifluoromethyl groups. The trifluoromethyl group is particularly notable for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process is crucial for incorporating the trifluoromethyl group into the pyrazole ring . The reaction conditions often require specific catalysts and reagents to ensure the successful addition of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are essential for its incorporation into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The chloromethyl group can participate in covalent bonding with target molecules, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyrazole ring.
5-(chloromethyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole: Similar but with a difluoromethyl group instead of a trifluoromethyl group, leading to different chemical properties.
5-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
The combination of the chloromethyl and trifluoromethyl groups in this compound provides unique chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2/c1-12-4(3-7)2-5(11-12)6(8,9)10/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYVVMPHHOUVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184358-63-2 |
Source
|
Record name | 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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